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molecular formula C5H6BrNS2 B8513641 5-Bromo-2-(methylthiomethyl)thiazole

5-Bromo-2-(methylthiomethyl)thiazole

Cat. No. B8513641
M. Wt: 224.1 g/mol
InChI Key: YPOSQHBKPZNQBW-UHFFFAOYSA-N
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Patent
US08916593B2

Procedure details

5-Bromo-2-(chloromethyl)thiazole (177 mg, 0.833 mmol) was stirred in DMF (10 mL) under nitrogen at room temperature and sodium thiomethoxide (117 mg, 1.67 mmol) was added. The mixture was stirred overnight and concentrated. The residue was slurried in ethyl acetate (30 ml), washed with water, dried over sodium sulfate, and concentrated to give a brown oil which was purified by ISCO CombiFlash® chromatography with Heptane:DCM (100:0 to 0:100 over 10 column volume and held for a further 10 CV to give the product as a brown oil (53 mg 28%).
Quantity
177 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
117 mg
Type
reactant
Reaction Step Two
Yield
28%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:6][C:5]([CH2:7]Cl)=[N:4][CH:3]=1.[CH3:9][S-:10].[Na+]>CN(C=O)C>[Br:1][C:2]1[S:6][C:5]([CH2:7][S:10][CH3:9])=[N:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
177 mg
Type
reactant
Smiles
BrC1=CN=C(S1)CCl
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
117 mg
Type
reactant
Smiles
C[S-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a brown oil which
CUSTOM
Type
CUSTOM
Details
was purified by ISCO CombiFlash® chromatography with Heptane:DCM (100:0 to 0:100 over 10 column volume

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=CN=C(S1)CSC
Measurements
Type Value Analysis
AMOUNT: MASS 53 mg
YIELD: PERCENTYIELD 28%
YIELD: CALCULATEDPERCENTYIELD 28.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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